2-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine
Description
2-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine is a heterocyclic amine featuring a 1,2,4-oxadiazole ring substituted with a cyclobutyl group at the 3-position and an ethylamine side chain at the 5-position. The 1,2,4-oxadiazole scaffold is notable for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in medicinal chemistry . The cyclobutyl substituent introduces steric bulk and moderate lipophilicity, which may enhance membrane permeability compared to smaller alkyl groups like methyl or ethyl .
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)ethanamine |
InChI |
InChI=1S/C8H13N3O/c9-5-4-7-10-8(11-12-7)6-2-1-3-6/h6H,1-5,9H2 |
InChI Key |
QKLCNIRPXZOSGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NOC(=N2)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine can be synthesized through various methods. One common method involves the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, an acid, and urea or thiourea. Other methods include the Beckmann rearrangement, the Curtius rearrangement, and the Knoevenagel condensation.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine involves its ability to act as a ligand, chelator, and catalyst. As a ligand, it can bind to metal ions and form complexes, which can then participate in various biochemical and physiological processes. As a chelator, it can bind to metal ions and form stable complexes. As a catalyst, it can promote the formation of new bonds between molecules and increase the rate of chemical reactions.
Comparison with Similar Compounds
Key Observations :
- Stability : Methyl-substituted analogs are prone to decomposition (e.g., elimination to vinyl oxadiazole) , whereas bulkier substituents like cyclobutyl may stabilize the core structure.
- Lipophilicity : Cycloalkyl groups (cyclopropyl, cyclobutyl) increase logP values compared to aryl or polar substituents, improving blood-brain barrier penetration .
Pharmacokinetic Considerations
Biological Activity
2-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine is a heterocyclic organic compound with a molecular formula of C8H13N3O and a molecular weight of 167.21 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C8H13N3O |
| Molecular Weight | 167.21 g/mol |
| IUPAC Name | 2-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)ethanamine |
| InChI | InChI=1S/C8H13N3O/c9-5-4-7-10-8(11-12-7)6-2-1-3-6/h6H,1-5,9H2 |
| InChI Key | QKLCNIRPXZOSGL-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)C2=NOC(=N2)CCN |
The biological activity of 2-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine can be attributed to several mechanisms:
- Ligand Activity : The compound acts as a ligand that can bind to various metal ions, forming complexes that participate in biochemical processes.
- Chelation : It has chelating properties that allow it to stabilize metal ions, influencing various physiological pathways.
- Catalytic Role : The compound can act as a catalyst in chemical reactions, promoting the formation of new bonds and facilitating metabolic processes.
Anti-inflammatory Properties
Research indicates that 2-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine exhibits significant anti-inflammatory effects. A study demonstrated its ability to reduce pro-inflammatory cytokines in vitro, suggesting potential applications in inflammatory diseases.
Antioxidant Activity
The compound has shown promising antioxidant activity in various assays. In one study, it was found to scavenge free radicals effectively, which could mitigate oxidative stress-related damage in cells.
Antimicrobial Effects
In vitro studies have reported that this compound possesses antimicrobial properties against several bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital enzymatic processes.
Case Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of 2-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine in a murine model of arthritis. The results indicated a significant reduction in joint swelling and inflammatory markers compared to control groups.
Case Study 2: Antioxidant Potential
Another investigation assessed the antioxidant capacity of the compound using the DPPH assay. The results revealed that it exhibited a dose-dependent scavenging effect on DPPH radicals, comparable to established antioxidants like ascorbic acid.
Comparative Analysis with Similar Compounds
To further understand the unique properties of 2-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine, a comparison with structurally similar compounds was conducted:
| Compound | Anti-inflammatory Activity | Antioxidant Activity | Antimicrobial Activity |
|---|---|---|---|
| 2-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)ethanamine | High | Moderate | High |
| 3-Cyclobutyl-1,2,4-Oxadiazol-5-Amine | Moderate | Low | Moderate |
| 5-Cyclobutyl-1,3,4-Oxadiazol-2-Amine | Low | Moderate | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
